5-Iodo-5,6-dihydro-6-azatubercidin
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Overview
Description
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: These are nucleosides or derivatives thereof that consist of a pyrazolo[3,2-d]pyrimidine ring system that is N-glycosidically linked to a ribose or deoxyribose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Iodination: The introduction of the iodine atom at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is achieved using iodinating agents such as iodine or N-iodosuccinimide.
Industrial Production Methods
This could include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ribofuranosyl moiety.
Hydrolysis: The N-glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used
Oxidation Products: Oxidized forms of the ribofuranosyl moiety
Reduction Products: Reduced forms of the ribofuranosyl moiety
Hydrolysis Products: Pyrazolo[3,4-d]pyrimidine derivatives and ribose
Scientific Research Applications
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the ribofuranosyl and iodine substituents.
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A similar compound lacking the ribofuranosyl moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with different biological activities.
Uniqueness
2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, the ribofuranosyl moiety, and the iodine substituent. This unique structure imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H14IN5O4 |
---|---|
Molecular Weight |
395.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[(3R)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7+,10-/m1/s1 |
InChI Key |
IPMOTTQXPAXTMS-CKVFBBIQSA-N |
Isomeric SMILES |
C1=NC(=C2[C@H](NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N |
Canonical SMILES |
C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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